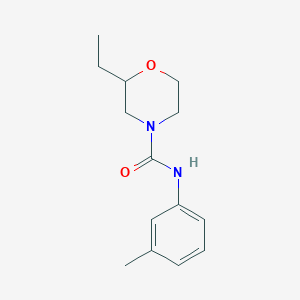

Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate, also known as MMDB, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The purpose of

Mécanisme D'action

The mechanism of action of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate is not fully understood. However, it has been proposed that Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and signaling pathways. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant and anti-inflammatory responses.

Biochemical and Physiological Effects:

Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of using Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate is its relatively high cost, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for research on Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate. One area of focus is the development of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate derivatives with improved biological activities and lower toxicity. Additionally, the mechanism of action of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate needs to be further elucidated to fully understand its biological effects. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate also has potential applications in agriculture as a pesticide, and further research is needed to determine its efficacy and safety in this field. Finally, Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has potential applications in material science as a material for organic electronics, and further research is needed to optimize its properties for this application.

Méthodes De Synthèse

The synthesis of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate involves the reaction of 2-bromo-3-methylthiophene with ethyl acetoacetate to form ethyl 2-(2-bromo-3-methylthiophen-2-yl)acetoacetate. This intermediate is then reacted with methylamine to yield Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate. The synthesis method has been optimized to produce high yields and purity of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate.

Applications De Recherche Scientifique

Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has also been investigated for its potential use as a pesticide and as a material for organic electronics.

Propriétés

IUPAC Name |

methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-7-3-4-8-6-10(11(12)13-2)14-9(8)5-7/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNBHEYULBVUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(S2)C(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)

![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)

![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)